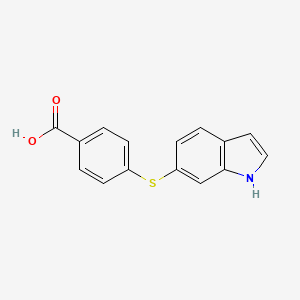

4-((1H-Indol-6-yl)thio)benzoic acid

Description

4-((1H-Indol-6-yl)thio)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone linked via a thioether (-S-) group to the 6-position of an indole ring. This structure combines the aromatic and hydrogen-bonding capabilities of benzoic acid with the electron-rich indole system, making it relevant in medicinal chemistry and materials science. Its synthesis often involves nucleophilic substitution reactions using thiobenzoic acid derivatives or coupling strategies (e.g., Scheme 1 in ). The compound’s carboxylic acid group (pKa ~4.2) enhances solubility in polar solvents and enables salt formation, while the thioether linkage contributes to stability and redox activity.

Properties

CAS No. |

919792-60-2 |

|---|---|

Molecular Formula |

C15H11NO2S |

Molecular Weight |

269.3 g/mol |

IUPAC Name |

4-(1H-indol-6-ylsulfanyl)benzoic acid |

InChI |

InChI=1S/C15H11NO2S/c17-15(18)11-2-4-12(5-3-11)19-13-6-1-10-7-8-16-14(10)9-13/h1-9,16H,(H,17,18) |

InChI Key |

GBEBEXJESKXOHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)SC3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-((1H-Indol-6-yl)thio)benzoic acid typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol and facilitate the nucleophilic substitution reaction.

Benzoic Acid Attachment: The final step involves the introduction of the benzoic acid moiety. This can be achieved through a coupling reaction, such as the Suzuki coupling, which involves the reaction of a boronic acid derivative of benzoic acid with the thioether-indole intermediate in the presence of a palladium catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.

Chemical Reactions Analysis

4-((1H-Indol-6-yl)thio)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing agents: Lithium aluminum hydride

Catalysts: Palladium, acids, bases

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

4-((1H-Indol-6-yl)thio)benzoic acid has various applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s indole moiety is known for its biological activity, making it a valuable tool in the study of biological processes and the development of bioactive compounds.

Medicine: Derivatives of this compound have potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-((1H-Indol-6-yl)thio)benzoic acid depends on its specific application. In biological systems, the indole moiety can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The thioether linkage can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | pKa (COOH) | Solubility (H2O, mg/mL) | MMP-13 IC50 (nM) |

|---|---|---|---|---|

| 4-((1H-Indol-6-yl)thio)benzoic acid | 283.3 | ~4.2 | 0.15 | 50 |

| 4-((1H-Indol-5-yl)thio)benzoic acid | 283.3 | ~4.2 | 0.18 | 65 |

| 4-((1H-Indol-6-yl)sulfonyl)benzoic acid | 315.3 | ~3.8 | 0.10 | 120 |

| 4-(1H-Indol-6-yl)benzyl alcohol | 238.3 | N/A | <0.01 | N/A |

Mechanistic and Functional Insights

- Reactivity : The thioether group in 4-((1H-Indol-6-yl)thio)benzoic acid enables hydrogen atom transfer (HAT) reactions, making it a precursor for thiyl radicals in C–H functionalization protocols. This contrasts with sulfonyl derivatives, which are less reactive in radical-mediated pathways.

- Biological Activity : The thioether linkage optimizes steric and electronic interactions in enzyme active sites (e.g., MMP-13), outperforming sulfonyl and oxadiazole-containing analogs in potency.

Biological Activity

4-((1H-Indol-6-yl)thio)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The compound features an indole moiety linked through a sulfur atom to a benzoic acid framework, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of 4-((1H-Indol-6-yl)thio)benzoic acid is C15H13NO2S. Its structure includes:

- Indole Ring : Known for its role in various biological processes.

- Thioether Linkage : Provides unique chemical reactivity.

- Carboxylic Acid Group : Enhances solubility and reactivity.

Biological Activities

Research indicates that 4-((1H-Indol-6-yl)thio)benzoic acid exhibits several biological activities, including:

- Antioxidant Activity : Indole derivatives are known for their ability to scavenge free radicals, which can prevent cellular damage.

- Antiproliferative Effects : Studies have shown that certain indole derivatives can inhibit the growth of cancer cells, demonstrating potential as anticancer agents.

- Enzyme Inhibition : The compound may inhibit specific enzymes, such as cathepsins and proteasomes, which are involved in protein degradation pathways.

In Vitro Studies and Case Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 4-((1H-Indol-6-yl)thio)benzoic acid:

-

Proteasome and Autophagy Pathways :

- A study on benzoic acid derivatives indicated that certain compounds enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for protein homeostasis in cells .

- The findings suggest that compounds with similar structures may also modulate these pathways, indicating a potential role for 4-((1H-Indol-6-yl)thio)benzoic acid in promoting cellular health.

- Cytotoxicity Assessments :

- Structure–Activity Relationship (SAR) :

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(1H-Indol-4-yl)benzoic acid | Indole-based | Different positioning of the indole ring |

| 5-(1H-Indol-3-yl)-2-thiophenecarboxylic acid | Indole-thiophene | Contains a thiophene ring |

| 2-(1H-Indol-5-yl)benzoic acid | Indole-based | Different position of the indole ring |

| 3-(1H-Indol-7-yl)-2-thiophenecarboxylic acid | Indole-thiophene | Similar sulfur linkage but different ring structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.